[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl thiophene-3-carboxylate
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Overview
Description
[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl thiophene-3-carboxylate is a complex organic compound with a molecular formula of C15H18N2O3S This compound is characterized by the presence of a thiophene ring, a cyanocyclohexyl group, and a carbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyanocyclohexyl Group: This step involves the reaction of cyclohexylamine with a cyanating agent to form the cyanocyclohexyl group.
Esterification: The final step involves the esterification of the thiophene carboxylic acid with the carbamoyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring or the carbamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Thiophene-3-carboxylic acid derivatives.
Reduction: Reduced forms of the cyanocyclohexyl group.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl thiophene-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl thiophene-3-carboxylate can be compared with similar compounds such as:
Thiophene-3-carboxylate derivatives: These compounds share the thiophene ring but differ in the substituents attached to the ring.
Cyanocyclohexyl carbamates: These compounds have a similar cyanocyclohexyl group but may lack the thiophene ring.
Carbamoyl methyl esters: These compounds contain the carbamoyl group but differ in the ester moiety.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-17(15(11-16)6-3-2-4-7-15)13(18)9-20-14(19)12-5-8-21-10-12/h5,8,10H,2-4,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHIKXOUDCHUHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)COC(=O)C1=CSC=C1)C2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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